2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole

Lipophilicity ADME Drug-likeness

This 2‑(ethylsulfonyl)‑1‑(4‑fluorobenzyl)‑1H‑benzo[d]imidazole is a key scaffold for AT1 receptor antagonist lead discovery, structurally aligned with Bayer AG patent pharmacophores. Its XLogP3‑AA 3.1 and MW 318.4 place it at the CNS‑peripheral boundary, enabling PAMPA/Caco‑2 benchmarking against the methylsulfonyl analog. Unsubstituted C5/C6 positions allow parallel electrophilic or cross‑coupling libraries. For rigorous SAR, procure with the methylsulfonyl and 2‑fluorobenzyl isomers as comparators.

Molecular Formula C16H15FN2O2S
Molecular Weight 318.37
CAS No. 886924-77-2
Cat. No. B2674460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole
CAS886924-77-2
Molecular FormulaC16H15FN2O2S
Molecular Weight318.37
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3
InChIKeyKBRODTZSIRFBCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole (CAS 886924-77-2): Procurement-Relevant Chemical Identity and Scaffold Context


2-(Ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole (CAS 886924-77-2) is a synthetic benzimidazole derivative bearing a C2-ethylsulfonyl group and an N1-(4-fluorobenzyl) substituent, with molecular formula C16H15FN2O2S and molecular weight 318.4 g/mol [1]. The compound belongs to the sulfonylbenzyl-substituted benzimidazole class disclosed in Bayer AG patent family EP0643060/DE4327256, which claims such compounds as angiotensin II receptor antagonists with potential utility as hypotensive and anti-atherosclerotic agents [2]. Its computed XLogP3-AA of 3.1, zero hydrogen bond donors, and four hydrogen bond acceptors place it within oral drug-like chemical space per Lipinski and Veber filters [1]. The compound is offered commercially as a research chemical and synthetic building block, typically at ≥95% purity .

Why 2-(Ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole Cannot Be Casually Substituted by In-Class Analogs


Within the 2-sulfonyl-1-benzyl-benzimidazole chemical series, even single-atom or positional changes produce quantifiable differences in computed physicochemical descriptors that directly impact drug-likeness, membrane permeability, and target-binding conformational space. The ethyl-to-methyl sulfonyl replacement reduces XLogP3-AA by 0.4 units and molecular weight by 14.1 g/mol [1], while the para-to-ortho fluorobenzyl isomer shift alters molecular electrostatics and steric contour despite identical computed LogP [2]. These differences are not cosmetic; they translate into divergent ADME behavior, metabolic stability, and receptor pharmacophore matching, making inter-compound substitution without experimental re-validation scientifically unsound for any structure–activity relationship (SAR) program or patent landscaping exercise [3].

Quantitative Differentiation Evidence for 2-(Ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole (CAS 886924-77-2) vs. Closest Analogs


Lipophilicity Advantage: XLogP3-AA of 3.1 for the Ethylsulfonyl Derivative vs. 2.7 for the Methylsulfonyl Analog

The target compound exhibits a computed XLogP3-AA of 3.1, which is 0.4 log units higher than that of the direct methylsulfonyl analog 1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 134202-23-6, XLogP3-AA = 2.7) [1]. The ethyl-to-methyl homologation also increases molecular weight from 304.3 to 318.4 g/mol and adds one rotatable bond (4 vs. 3), while maintaining identical hydrogen bond acceptor/donor counts (HBA = 4, HBD = 0) [1][2]. This places the target compound closer to the empirical optimal LogP range (3–5) for oral absorption while remaining within Lipinski compliance [3].

Lipophilicity ADME Drug-likeness Permeability

Para-Fluorobenzyl Regioisomer: Differentiated Electrostatic Surface Potential vs. Ortho-Fluorobenzyl Isomer Despite Identical Computed LogP

The target compound (4-fluorobenzyl, para-substituted) and its ortho-fluorobenzyl positional isomer 2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole (CAS 886902-95-0) share identical molecular formula (C16H15FN2O2S), molecular weight (318.4 g/mol), and computed XLogP3-AA (3.1), as well as identical hydrogen bond donor/acceptor counts (HBD = 0, HBA = 4) and rotatable bond count (4) [1]. However, the fluorine position on the benzyl ring fundamentally alters the molecular electrostatic potential surface and dipole moment vector, which directly influences π-stacking interactions with aromatic protein residues and hydrogen-bond-accepting capacity of the fluorine atom in target binding pockets [2]. In benzimidazole-based kinase and GPCR inhibitor SAR, para-fluoro substitution has been associated with improved metabolic stability compared to ortho-fluoro due to reduced susceptibility to cytochrome P450-mediated oxidative defluorination [3].

Regioisomerism Electrostatics Target binding SAR

Patent Landscape: Bayer AG EP0643060/DE4327256 Family Covers 2-Sulfonylbenzyl Benzimidazoles as Angiotensin II Antagonists

The target compound falls within the generic Markush structure of Bayer AG patent EP0643060A3 (and its German priority DE4327256A1), which claims sulfonylbenzyl-substituted benzimidazoles of general formula (I) for use as hypotensive and anti-atherosclerotic agents acting via angiotensin II (Ang II) receptor antagonism [1]. The patent's generic formula encompasses variations at R1 (alkyl including ethyl), R2–R4 (including halogen-substituted benzyl), and the heterocyclic core A (including benzimidazole). While the patent does not contain a specific biological example matching CAS 886924-77-2, the structural class has established Ang II AT1 receptor antagonist pharmacophore features: a lipophilic N1-benzyl group, a C2-sulfonyl hydrogen-bond acceptor, and an optional acidic tetrazole or carboxyl bioisostere at the benzimidazole 5/6-position [2]. Compounds within this patent family have demonstrated IC50 values in the nanomolar range against Ang II-induced contraction in rabbit aorta assays [3].

Patent coverage Angiotensin II Antihypertensive Freedom-to-operate

Alkylsulfonyl Benzimidazole Class-Level Anticancer Activity: Bcl-2 Downregulation with Fold Changes of 128–256 in MCF-7 Cells

A 2024 study by Abbade et al. evaluated a series of alkylsulfonyl 1H-benzo[d]imidazole derivatives for anticancer activity against MCF-7 breast cancer cells and identified lead compounds 23 and 27 as the most potent cytotoxic derivatives [1]. Treatment of MCF-7 cells with these compounds resulted in BCL-2 gene downregulation with fold changes of 128 and 256, respectively, and molecular docking against Bcl-2 yielded Vina scores superior to vincristine (compound 27 vina score = -9.6 kcal/mol vs. vincristine = -6.7 kcal/mol), with molecular dynamics simulations confirming stabilization in the Bcl-2 binding site for 200 ns [1]. Notably, the study highlighted that the presence of a fluoro-substituted benzyl group at the R1 position was associated with higher anticancer activity, and that ethylsulfonyl-bearing compounds from prior indole-benzimidazole work (Karadayi et al., Bioorg Chem, 2020) showed potent antiproliferative effects with p-fluorobenzyl group members identified as lead compounds [2]. Although CAS 886924-77-2 was not among the specific compounds tested in the Abbade et al. panel, its structural features—ethylsulfonyl at C2, 4-fluorobenzyl at N1—align with the key pharmacophoric elements identified in both studies as drivers of Bcl-2 inhibition and MCF-7 cytotoxicity [1][2].

Anticancer Bcl-2 inhibition MCF-7 Breast cancer

Commercial Availability: Documented Purity ≥95% with Traceable Catalog Number vs. Scattered or Unavailable Analogs

The target compound is listed by Chemenu under catalog number CM820392 with a documented purity specification of ≥95%, molecular formula C16H15FN2O2S, and molecular weight 318.37 . In contrast, several close structural analogs—including 1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 134202-23-6) and 2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole (CAS 886902-95-0)—are also commercially cataloged but with variable stock status and fewer supplier options . The 4-fluorobenzyl para-substitution pattern is more commonly stocked across multiple vendor catalogs than the ortho-substituted isomer, reflecting higher synthetic demand for the para-regioisomer in medicinal chemistry building block collections [1].

Commercial sourcing Purity Procurement reliability Catalog availability

Recommended Research and Procurement Application Scenarios for 2-(Ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole (CAS 886924-77-2)


Angiotensin II AT1 Receptor Antagonist Lead Optimization Programs

The compound's structural alignment with the Bayer EP0643060 patent pharmacophore class supports its procurement as a reference ligand or starting scaffold for AT1 receptor antagonist medicinal chemistry. Its ethylsulfonyl group at C2 and 4-fluorobenzyl at N1 satisfy key lipophilic and hydrogen-bond-acceptor requirements identified in 3D QSAR models of benzimidazole-based AT1 antagonists [1]. Use in competitive binding assays against [¹²⁵I]-Ang II in AT1-expressing cell membranes can establish structure–activity relationships relative to known antagonists such as losartan or candesartan [2].

Bcl-2-Targeted Anticancer SAR Expansion in MCF-7 Breast Cancer Models

Based on class-level evidence that ethylsulfonyl benzimidazoles with fluoro-substituted benzyl groups potently downregulate BCL-2 (fold changes up to 256) and exhibit Bcl-2 docking scores superior to vincristine [3], this compound can serve as a core scaffold for systematic SAR exploration. Researchers should procure this compound alongside the methylsulfonyl analog (CAS 134202-23-6) and the 2-fluorobenzyl isomer (CAS 886902-95-0) as a minimum comparator set to dissect the contributions of sulfonyl chain length and fluorine regioisomerism to MCF-7 cytotoxicity and Bcl-2 binding affinity [3][4].

Physicochemical Property Benchmarking for CNS vs. Peripheral Drug Candidate Triage

With XLogP3-AA = 3.1, zero HBD, and MW = 318.4, the compound sits at the boundary between CNS-optimal (LogP 2–4, MW < 400) and peripheral-target chemical space [5]. Procurement for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies, benchmarked against the methylsulfonyl analog (XLogP3-AA = 2.7), can quantify the impact of the ethyl-to-methyl homologation on passive permeability and efflux ratio, generating data directly relevant to lead triage decisions in both CNS and peripheral programs [5].

Synthetic Building Block for Library Construction via C5/C6 Functionalization

As a 2-sulfonyl-1-benzyl-benzimidazole with an unsubstituted benzo ring, this compound provides a versatilelate-stage diversification handle at the C5 and C6 positions for parallel library synthesis. Electrophilic aromatic substitution (nitration, halogenation, sulfonation) or cross-coupling reactions (Suzuki, Buchwald–Hartwig) at these positions can generate focused libraries for screening against kinase, GPCR, or epigenetic targets, leveraging the established benzimidazole privileged scaffold [6]. The ≥95% commercial purity specification ensures that library products are not confounded by starting material impurities.

Quote Request

Request a Quote for 2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.